3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a bromofuran carboxamide and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromofuran Group: The bromofuran moiety can be introduced via bromination of a furan derivative, followed by carboxylation.
Amidation Reaction: The final step involves the coupling of the bromofuran carboxylic acid with the dimethoxyphenylamine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(5-iodofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- 3-(5-methylfuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
Uniqueness
3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the benzofuran core with the dimethoxyphenyl group also contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O6/c1-28-12-7-8-14(17(11-12)29-2)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGTTZQNOABFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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